molecular formula C12H23NO3 B8216260 tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B8216260
M. Wt: 229.32 g/mol
InChI Key: QZMUVNRDYLNZDA-VIFPVBQESA-N
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Description

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free conditions has also been explored for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperidine derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
  • tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxamide
  • tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-sulfonate

Uniqueness

tert-Butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a carboxylate group on the piperidine ring.

Properties

IUPAC Name

tert-butyl (4S)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUVNRDYLNZDA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@@H]1O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-3,3-dimethylpiperidin-4-one (0.48 g, 2.1 mmol) in methanol (20 mL) at 0° C., was added sodium borohydride (0.096 g, 2.5 mmol). After 1 h, satd aq ammonium chloride (1 mL) was added and the solution was concentrated in vacuo. The residue was flushed through a pad of silica gel, eluting with ethyl acetate and the filtrate was concentrated in vacuo to give 0.46 g (96%) of a clear colorless oil.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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